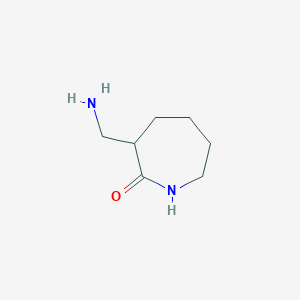
3-(Aminomethyl)azepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)azepan-2-one is a seven-membered heterocyclic compound with the molecular formula C7H14N2O It is characterized by the presence of an azepane ring, which is a saturated seven-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)azepan-2-one typically involves the cyclization of appropriate precursors. One common method is the reductive amination of 6-oxoheptanoic acid with ammonia or primary amines, followed by cyclization under acidic conditions. Another approach involves the use of azepane derivatives, which can be functionalized to introduce the aminomethyl group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature, and pressure conditions are optimized to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3-(Aminomethyl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the aminomethyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted azepane derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3-(Aminomethyl)azepan-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Research explores its use in drug development, particularly for targeting neurological disorders.
Industry: It is utilized in the production of polymers and advanced materials with unique mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)azepan-2-one involves its interaction with specific molecular targets. In medicinal applications, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways depend on the specific functionalization of the compound and its intended use.
Comparison with Similar Compounds
3-(Acylamino)azepan-2-ones: These compounds are known for their stability and resistance to metabolism, making them useful as chemokine inhibitors and anti-inflammatory agents.
Azepines: These seven-membered heterocycles with one nitrogen atom exhibit different biological activities and are used in drug development.
Diazepines: Containing two nitrogen atoms, these compounds are well-known for their use in tranquilizers and sedatives.
Uniqueness: 3-(Aminomethyl)azepan-2-one stands out due to its specific aminomethyl substitution, which imparts unique chemical reactivity and biological activity. Its versatility in undergoing various chemical transformations and its potential in diverse applications make it a compound of significant interest.
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3-(aminomethyl)azepan-2-one |
InChI |
InChI=1S/C7H14N2O/c8-5-6-3-1-2-4-9-7(6)10/h6H,1-5,8H2,(H,9,10) |
InChI Key |
FVDVYUMFTBQHLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(=O)C(C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


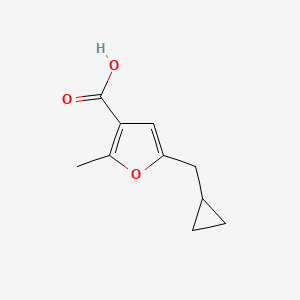
![2-[(Butan-2-yloxy)methyl]-3-methoxyaniline](/img/structure/B13187706.png)
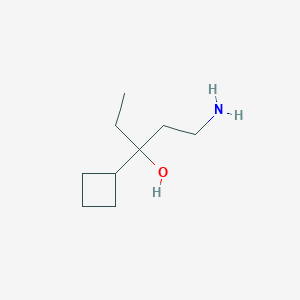
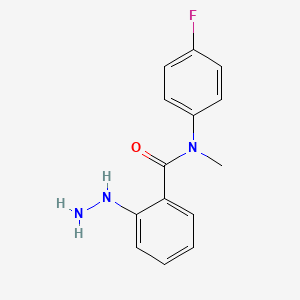
![1-(2-Aminoethyl)-3-methoxyspiro[3.3]heptan-1-ol](/img/structure/B13187719.png)

![[1-Methyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13187727.png)
![5-{[(Benzyloxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid](/img/structure/B13187738.png)
![Benzyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13187740.png)
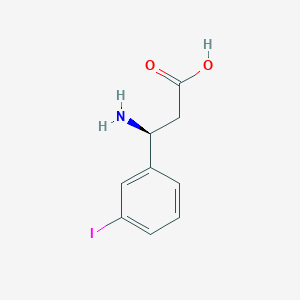

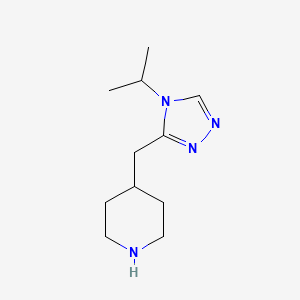
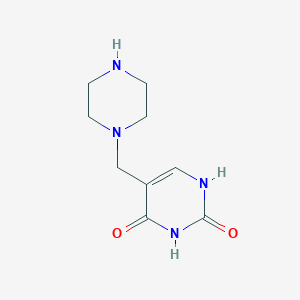
![3-[2-(Chloromethyl)butyl]furan](/img/structure/B13187781.png)
